3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Radiocontrast agent synthesis Iotalamic acid intermediate Aminolysis selectivity

Researchers synthesizing iotalamic acid contrast agents face regiochemical challenges when using simpler 5-nitroisophthalic acid derivatives. This compound provides the precise N-methylcarbamoyl moiety at the 3-position with a free 1-carboxylic acid group, eliminating protection/deprotection steps. • Direct precursor to 5-amino-N-methylisophthalamic acid for iodination • Crystalline solid (mp 238-240°C) enables straightforward purification • ≥98% purity ensures minimal interference in process control

Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
CAS No. 1954-97-8
Cat. No. B107300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
CAS1954-97-8
Synonyms3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid
Molecular FormulaC9H8N2O5
Molecular Weight224.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H8N2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
InChIKeyGVKLFFIPALKQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Sourcing & Intermediate Role


3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS 1954-97-8), also known as N-Methyl-5-nitro-isophthalamic acid or 5-nitro-isophthalic acid monomethyl amide, is a substituted benzoic acid derivative bearing both a nitro group and a methylcarbamoyl group on the aromatic ring [1]. Its molecular formula is C9H8N2O5 with a molecular weight of 224.17 g/mol . The compound exists as a crystalline solid with a melting point of 238–240°C . Industrially, it is synthesized via aminolysis of 5-nitroisophthalic acid monomethyl ester with methylamine, and its primary commercial application is as a key intermediate in the manufacture of the iodinated X-ray contrast agent iotalamic acid (isopaque, new panning) [2].

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Substitution Risks


Substituting 3-[(methylamino)carbonyl]-5-nitrobenzoic acid with simpler analogs such as 5-nitroisophthalic acid (CAS 618-88-2) or 5-nitroisophthalic acid monomethyl ester (CAS 1955-46-0) is not a viable procurement strategy for users targeting iotalamic acid contrast agent synthesis. The target compound uniquely provides the precise N-methylcarbamoyl moiety at the 3-position while retaining a free 1-carboxylic acid group, a regiochemical and functional arrangement essential for the subsequent synthetic sequence. As documented in the synthetic pathway, 5-nitroisophthalic acid monomethyl ester undergoes aminolysis with methylamine to yield the target compound, which is then reduced to the amino intermediate before final iodination . Replacing this compound with the parent diacid would require orthogonal protection/deprotection steps to differentiate the two carboxyl groups, increasing step count, reducing yield, and compromising purity . Similarly, using the dimethyl ester analog would eliminate the free acid handle required for downstream functionalization. The following quantitative evidence demonstrates precisely where and why this specific intermediate outperforms its nearest available substitutes.

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Differentiation Evidence


Synthetic Route Advantage vs. 5-Nitroisophthalic Acid

In the established industrial synthesis of iotalamic acid (new panning), the target compound 3-[(methylamino)carbonyl]-5-nitrobenzoic acid serves as the direct precursor to 5-amino-N-methylisophthalamic acid, whereas the parent 5-nitroisophthalic acid would require a separate amidation step with methylamine after reduction of the nitro group, introducing additional synthetic operations and potential regioselectivity challenges .

Radiocontrast agent synthesis Iotalamic acid intermediate Aminolysis selectivity

Melting Point Difference vs. Monomethyl Ester

The target compound exhibits a melting point of 238–240°C , which is substantially higher than that of its immediate synthetic precursor, 5-nitroisophthalic acid monomethyl ester (CAS 1955-46-0, mp 180–182°C) [1]. This elevated melting point reflects the stronger intermolecular hydrogen bonding network enabled by both the carboxylic acid and methylcarbamoyl functional groups.

Physical property Crystallization Intermediate purification

Patent-Defined Role vs. Generic Nitrobenzoic Acids

Patent literature covering triiodinated isophthalamic acid derivatives explicitly identifies N-methyl-substituted isophthalamic acids as essential intermediates for nonionic X-ray contrast media [1]. The target compound serves as the non-iodinated core structure onto which three iodine atoms are subsequently introduced via electrophilic aromatic substitution after nitro group reduction [2]. In contrast, simple nitrobenzoic acids lacking the methylcarbamoyl functionality cannot be directly elaborated into the final iotalamic acid scaffold without extensive additional functionalization [1].

X-ray contrast media Triiodinated isophthalamic acids Patent-protected synthesis

Commercial Purity vs. Industrial Intermediates

Commercially available 3-[(methylamino)carbonyl]-5-nitrobenzoic acid is routinely offered at a minimum purity specification of 95% or 98% from multiple suppliers. This established purity benchmark reflects the compound's role as a pharmaceutical intermediate where downstream iodination and final product purity are critically dependent on the absence of structurally related impurities that could carry through to the final radiocontrast agent .

Quality specification Purity Procurement standard

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid: Application Scenarios


Iotalamic Acid Radiocontrast Agent Manufacture

This compound serves as the direct precursor to 5-amino-N-methylisophthalamic acid, which upon electrophilic iodination yields iotalamic acid, an ionic iodinated X-ray contrast medium . The target compound's pre-formed N-methylcarbamoyl group at the 3-position eliminates the need for post-iodination functionalization on the triiodinated aromatic core, a critical advantage for maintaining yield and purity in the final pharmaceutical product. Procurement for this application requires confirmation of purity ≥95% and absence of residual 5-nitroisophthalic acid monomethyl ester starting material .

5-Amino-N-methylisophthalamic Acid Synthesis

Reduction of the nitro group in 3-[(methylamino)carbonyl]-5-nitrobenzoic acid yields 5-amino-N-methylisophthalamic acid, a versatile intermediate that can be iodinated to produce not only iotalamic acid but also structurally related triiodinated contrast agent candidates . Research programs exploring next-generation isophthalamic acid-derived contrast media benefit from the target compound's defined regiochemistry, which ensures that iodination occurs exclusively at the 2, 4, and 6 positions relative to the amino group, avoiding regioisomeric impurities that would complicate preclinical toxicology assessment .

Derivative Preparation via Coupling Chemistry

The free carboxylic acid group at the 1-position of 3-[(methylamino)carbonyl]-5-nitrobenzoic acid enables further derivatization through amide or ester bond formation . This functionality allows researchers to append additional recognition elements or solubility-modifying groups while preserving the N-methylcarbamoyl and nitro substituents intact . Such derivatization is not possible with the dimethyl ester analog (CAS 13290-96-5) or the parent diacid without introducing protecting group strategies. The crystalline nature and high melting point (238–240°C) of the target compound facilitate purification of these derivatives via straightforward recrystallization protocols .

Reference Standard for Analytical Method Development

Given its well-defined physical properties (mp 238–240°C) and established role as a key intermediate in iotalamic acid production, 3-[(methylamino)carbonyl]-5-nitrobenzoic acid is suitable for use as a reference standard in developing and validating HPLC methods for process control and impurity profiling . The compound's distinct retention characteristics relative to its synthetic precursor (5-nitroisophthalic acid monomethyl ester, mp 180–182°C) [1] and reduction product (5-amino-N-methylisophthalamic acid) enable robust separation and quantification in reaction monitoring assays. Procurement for analytical applications should specify the highest available purity grade (98% or greater) to minimize interference from structurally related impurities.

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